molecular formula C13H18N2 B13888939 N-Cyclohexylbenzamidine

N-Cyclohexylbenzamidine

Cat. No.: B13888939
M. Wt: 202.30 g/mol
InChI Key: FNEAZWBKUPLXSO-UHFFFAOYSA-N
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Description

N-Cyclohexylbenzamidine is an organic compound that belongs to the class of amidines It is characterized by the presence of a benzene ring attached to a cyclohexyl group through an amidine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexylbenzamidine can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and short reaction times .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the reaction between benzoic acid derivatives and cyclohexylamine under controlled conditions. The use of high temperatures and specific catalysts can enhance the efficiency and yield of the reaction. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexylbenzamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where the amidine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Cyclohexylbenzamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexylbenzamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the formation of reactive oxygen species (ROS) by preventing the activity of NADPH oxidase, leading to reduced oxidative stress and cell death . This mechanism is particularly relevant in its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylbenzamidine
  • N-Phenylbenzamidine
  • N-Methylbenzamidine

Uniqueness

N-Cyclohexylbenzamidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N'-cyclohexylbenzenecarboximidamide

InChI

InChI=1S/C13H18N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15)

InChI Key

FNEAZWBKUPLXSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(C2=CC=CC=C2)N

Origin of Product

United States

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